molecular formula C24H33NO4 B12322768 (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate

(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate

Cat. No.: B12322768
M. Wt: 399.5 g/mol
InChI Key: HSZMQRORNAEJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate, also known as Spiradine F, is a complex alkaloid compound. It is derived from the herbs of Spiraea salicifolia L. and is known for its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate involves multiple steps, including cyclization and acetylation reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, followed by purification processes. The herbs of Spiraea salicifolia L. are harvested, and the compound is extracted using solvents such as chloroform, dichloromethane, and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms.

Scientific Research Applications

Chemistry

In chemistry, (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate is used as a model compound for studying complex alkaloid structures and their reactivity.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with various biological targets.

Medicine

Medically, this compound has shown promise in inhibiting platelet-activating factor-induced platelet aggregation, making it a potential candidate for anti-thrombotic therapies .

Industry

In the industrial sector, this compound is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate involves its interaction with specific molecular targets, such as the platelet-activating factor receptor (PAFR). By binding to this receptor, the compound inhibits the aggregation of platelets, thereby exerting its anti-thrombotic effects .

Properties

IUPAC Name

(12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-13-12-23-8-5-15(13)11-16(23)24-7-4-6-22(3)18(24)17(28-14(2)26)19(23)29-21(24)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMQRORNAEJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C3(CCCC24C5CC6CCC5(C1OC4N7C3OCC7)CC6=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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